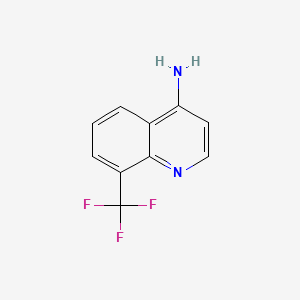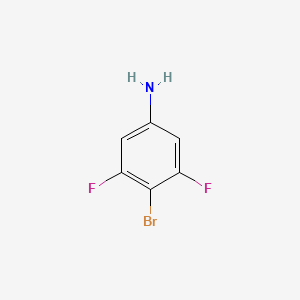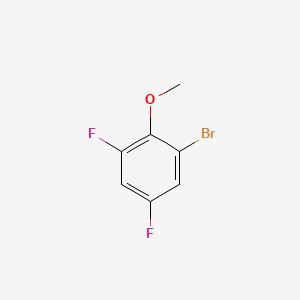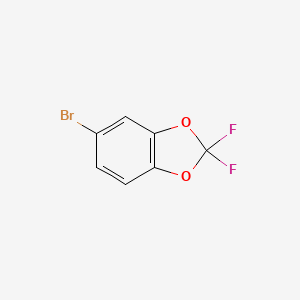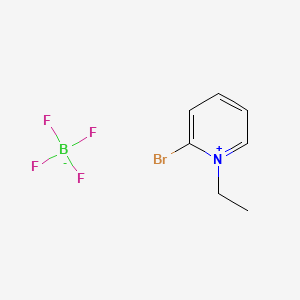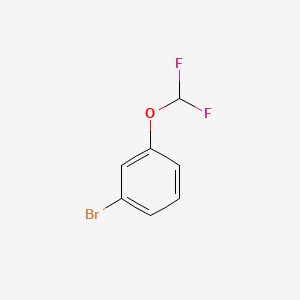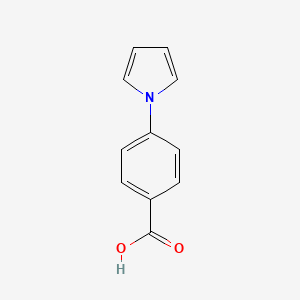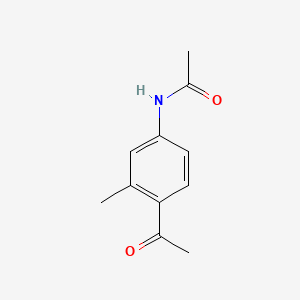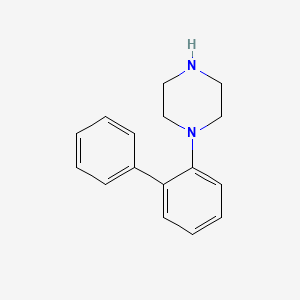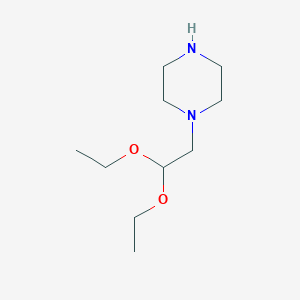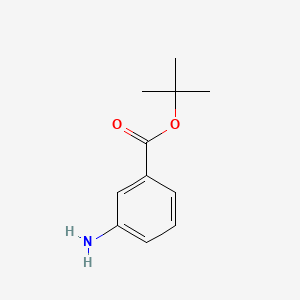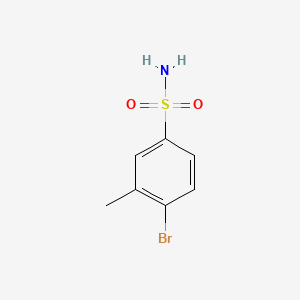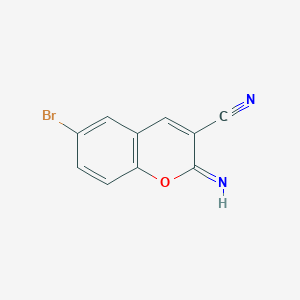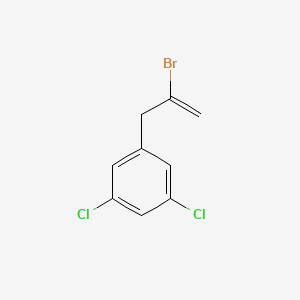
2-Bromo-3-(3,5-dichlorophenyl)-1-propene
Übersicht
Beschreibung
The compound "2-Bromo-3-(3,5-dichlorophenyl)-1-propene" is a halogenated propene with bromine and chlorine substituents. It is structurally related to various other halogenated compounds that have been studied for their molecular structure, synthesis, and chemical properties. The compound's structure includes a propene backbone with a bromine atom on the second carbon and a 3,5-dichlorophenyl group attached to the third carbon.
Synthesis Analysis
The synthesis of halogenated compounds similar to "2-Bromo-3-(3,5-dichlorophenyl)-1-propene" can be complex, involving multiple steps and regioselective reactions. For instance, the total synthesis of a related dibromo compound was achieved starting from a bromo-dimethoxyphenyl methanol, proceeding through five steps with an overall yield of 34% . Another synthesis method involves the use of gold-catalysis to rearrange propargylic carboxylates containing halogenated alkynes to form dienes, which can then undergo further reactions such as Diels-Alder and cross-coupling .
Molecular Structure Analysis
The molecular structure of halogenated propenes is characterized by the dihedral angles between the planes of the benzene rings and the propenone group. For example, a related compound with bromo- and chloro-substituted benzene rings has dihedral angles of 70.5° and 63.3°, respectively . The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as C—H⋯O and C—H⋯π-ring interactions . The gas-phase structure of "2-bromo-3-chloro-1-propene" itself has been determined by electron diffraction, revealing a mixture of anti and gauche conformers with the anti conformer being more stable .
Chemical Reactions Analysis
Halogenated propenes can participate in various chemical reactions. For instance, the bromination of double bonds and phenolic rings can be achieved using phosphorus-based organic bromides as brominating agents . The presence of halogen substituents can also influence the reactivity and selectivity of these compounds in reactions such as the Wittig-Horner reaction, which was used to synthesize a brominated benzene derivative with interesting photoluminescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated propenes are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, density, solubility, and other physical properties. For example, the fluorescence intensity of a brominated benzene derivative was found to be significantly higher in the solid state compared to in solution, indicating aggregation-induced emission characteristics . The crystal structures of related compounds have been elucidated by X-ray crystallographic analysis, providing insights into their geometric parameters and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation, which is a radical approach to functionalize deboronation of alkyl boronic esters .
- Methods of Application : The process involves the use of a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown.
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Target Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : α-Bromoketones, which are similar to “2-Bromo-3-(3,5-dichlorophenyl)-1-propene”, are used in the synthesis of target compounds in medicinal chemistry .
- Methods of Application : The synthesis involves refluxing the appropriate α-bromoketone with an equimolar amount of thiourea (or 10 equivalents of urea) in absolute ethanol .
- Results or Outcomes : The target compounds were synthesized in a range of variable yields .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- Methods of Application : The process involves the reaction of an organoboron compound (like boronic acids or boronic esters) with a halide or pseudo-halide using a palladium catalyst .
- Results or Outcomes : The SM coupling reaction has been successful in creating a variety of carbon–carbon bonds under mild and functional group tolerant reaction conditions .
Synthesis of Boronic Acids and Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “2-Bromo-3-(3,5-dichlorophenyl)-1-propene”, such as 3,5-Dichlorophenylboronic acid, are used in the synthesis of boronic acids and their derivatives .
- Methods of Application : The synthesis typically involves the reaction of a halogenated compound with a boron reagent .
- Results or Outcomes : Boronic acids and their derivatives are important in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Trifluoromethylation
- Scientific Field : Organic Chemistry
- Application Summary : Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule . This process is important in the field of drug discovery as the trifluoromethyl group is a common motif in pharmaceuticals .
- Methods of Application : The process typically involves the reaction of a suitable organic compound with a trifluoromethylating reagent .
- Results or Outcomes : The trifluoromethylation process has been successful in introducing trifluoromethyl groups into a variety of organic compounds .
Disruption of Mycobacterial Energetics
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “2-Bromo-3-(3,5-dichlorophenyl)-1-propene”, such as N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, have been found to disrupt the energetics of Mycobacterium tuberculosis .
- Methods of Application : The compound is introduced to the Mycobacterium tuberculosis and its effects on the energetics of the bacteria are observed .
- Results or Outcomes : The compound was found to have a significant effect on the energetics of Mycobacterium tuberculosis .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKQRJTDJYYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373629 | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
CAS RN |
842140-33-4 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



